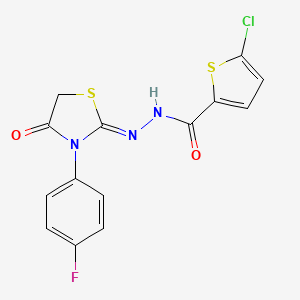
Imidazopyridazine derivative 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazopyridazine derivative 5 is a member of the imidazopyridazine family, which are fused heterocycles similar to purines, but with a pyridazine ring replacing the pyrimidine ring. These compounds have been primarily studied for their kinase inhibition activity, making them promising candidates for the development of new anticancer and antimalarial agents . Additionally, imidazopyridazines have shown potential in treating various conditions such as epilepsy, allergies, viral infections, and tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazopyridazine derivatives typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method starts with the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .
Industrial Production Methods: Industrial production methods for imidazopyridazine derivatives often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The use of hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid are common reducing agents .
Chemical Reactions Analysis
Types of Reactions: Imidazopyridazine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions involving halogenated pyridine rings activated by nitro groups.
Major Products: The major products formed from these reactions include various substituted imidazopyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazopyridazine derivative 5 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazopyridazine derivative 5 involves its ability to inhibit kinases, which are enzymes that play a crucial role in cellular signaling pathways . By inhibiting these enzymes, the compound can interfere with the growth and proliferation of cancer cells, as well as the replication of malaria parasites . The molecular targets and pathways involved include various tyrosine kinases and other signaling molecules .
Comparison with Similar Compounds
Ponatinib: An imidazopyridazine derivative approved by the FDA for the treatment of chronic myeloid leukemia.
Other Imidazopyridazines: Various derivatives have been studied for their kinase inhibition activity and other pharmacological properties.
Uniqueness: Imidazopyridazine derivative 5 stands out due to its broad spectrum of biological activities and its potential for further functionalization to enhance its pharmacological properties . Its unique structure allows for diverse chemical modifications, making it a versatile scaffold for drug development .
Properties
Molecular Formula |
C27H30FN7O2 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
[4-[8-tert-butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-1-yl]-(1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C27H30FN7O2/c1-26(2,3)19-14-21(17-6-8-18(28)9-7-17)32-35-15-22(30-23(19)35)25(37)34-13-12-33(16-27(34,4)5)24(36)20-10-11-29-31-20/h6-11,14-15H,12-13,16H2,1-5H3,(H,29,31) |
InChI Key |
DUTWPNVXOWFNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1C(=O)C2=CN3C(=N2)C(=CC(=N3)C4=CC=C(C=C4)F)C(C)(C)C)C(=O)C5=CC=NN5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-6-(trifluoromethyl)-3,4,4a,5,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B10833440.png)

![3-[[1-(2,6-Difluoroanilino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833455.png)
![2-(4-Nitrophenyl)-6-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B10833459.png)
![4-[5-(4-dimethylamino-piperidin-1-yl)-3H-imidazo[4,5-b]pyridine-2-carbonyl]-2-isoquinolin-4-yl-benzonitrile](/img/structure/B10833465.png)
![Imidazo[1,2-b]pyridazine derivative 7](/img/structure/B10833466.png)
![3-[[1-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833469.png)

![Imidazo[1,5-a]pyridine derivative 2](/img/structure/B10833476.png)
![3-[[1-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833486.png)

![Imidazo[1,2-b]pyridazine derivative 2](/img/structure/B10833492.png)
![(S)-N-(6-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B10833496.png)
